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Compound of Interest

Compound Name:
(R)-(-)-N-(2,3-

Epoxypropyl)phthalimide

Cat. No.: B116681 Get Quote

Application Notes: (R)-(-)-N-(2,3-
Epoxypropyl)phthalimide in Pharmaceutical
Synthesis
For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a versatile chiral building block crucial for the

stereoselective synthesis of a wide range of pharmaceutical intermediates. Its structure

incorporates a reactive (R)-epoxide ring and a phthalimide-protected primary amine. This

combination allows for the controlled introduction of a chiral 1-amino-2-hydroxypropyl moiety, a

key structural motif found in numerous active pharmaceutical ingredients (APIs). The

phthalimide group serves as an effective protecting group for the primary amine, preventing

unwanted side reactions and allowing for its strategic deprotection in later synthetic steps. This

building block is particularly significant in the synthesis of drugs where specific stereochemistry

is essential for therapeutic efficacy and safety, such as certain antibiotics and anticoagulants.

Key Physicochemical and Chiral Properties
The properties of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide are critical for its application in

asymmetric synthesis. A summary of its key characteristics is provided below.
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Property Value Reference

Molecular Formula C₁₁H₉NO₃ [1]

Molecular Weight 203.19 g/mol [1]

Appearance White solid / powder [2]

Melting Point 100-102 °C

Optical Activity
[α]/D -7° to -13° (c = 2.2 in

chloroform)

CAS Number 181140-34-1 [1]

Assay ≥99.0% (GC)

Applications in Pharmaceutical Intermediate
Synthesis
The primary utility of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide lies in its predictable reaction

chemistry. The epoxide ring is susceptible to nucleophilic attack, which proceeds with high

regioselectivity at the less hindered carbon atom, leading to the formation of chiral amino

alcohols. This reaction is fundamental to building the core of several important drug classes.
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Core Building Block

Key Transformations

Pharmaceutical Classes

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide

1. Epoxide Ring-Opening
(with Nu-H)

Step 1

2. Phthalimide Deprotection
(e.g., Hydrazine)

Step 2

Oxazolidinone Antibiotics
(e.g., Linezolid)

Factor Xa Inhibitors
(e.g., Rivaroxaban)

Other Chiral Intermediates
(e.g., Beta-Blocker Precursors)

Click to download full resolution via product page

Caption: Logical flow from the chiral building block to pharmaceutical classes.

Synthesis of Rivaroxaban Intermediate
Rivaroxaban (Xarelto®) is an orally active direct Factor Xa inhibitor used for the prevention and

treatment of thromboembolic diseases. A key step in its synthesis involves the nucleophilic ring-

opening of an epoxypropyl phthalimide derivative with an aniline precursor.[3] The use of the
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(S)-enantiomer is described in the patent, but the chemistry is directly applicable to the (R)-

enantiomer for synthesizing related structures.

The reaction involves heating 4-(4-aminophenyl)morpholine-3-one with (S)-(+)-N-(2,3-

epoxypropyl)phthalimide in methanol.[3] This step stereospecifically installs the chiral (R)-2-

hydroxy-3-aminopropyl side chain.
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Caption: Workflow for the synthesis of a key Rivaroxaban intermediate.
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Synthesis of Linezolid Intermediate
Linezolid (Zyvox®) is an oxazolidinone antibiotic used to treat serious infections caused by

Gram-positive bacteria. The synthesis of Linezolid can utilize (R)-(-)-N-(2,3-
epoxypropyl)phthalimide or its enantiomer as a chiral source. A patented process describes

the reaction of 3-fluoro-4-morpholinyl aniline with (S)-N-2,3-epoxypropylphthalimide in

dimethylformamide (DMF).[4] This initial ring-opening reaction is followed by a carbonylation

step to form the oxazolidinone ring and subsequent deprotection of the phthalimide group to

yield the final amine, which is then acylated.[4]

Experimental Protocols
Protocol 1: Synthesis of 2-{(R)-2-hydroxy-3-[4-(3-
oxomorpholin-4-yl)-phenylamino]-propyl}isoindol-1,3-
dione (Rivaroxaban Intermediate)
This protocol is adapted from a patented, kilogram-scale synthesis and illustrates the key

epoxide ring-opening reaction.[3] Note: The patent uses the (S)-enantiomer to produce the (R)-

alcohol; this protocol is described as per the patent.

Materials:

4-(4-aminophenyl)morpholine-3-one (10.0 kg)

(S)-(+)-N-(2,3-Epoxypropyl)phthalimide (13.0 kg)

Methanol (170 kg for reaction, 30.0 kg for washing)

Suitable glass-lined reactor

Procedure:

Charge the reactor with 10.0 kg of 4-(4-aminophenyl)morpholine-3-one, 13.0 kg of (S)-(+)-N-

(2,3-epoxypropyl)phthalimide, and 170 kg of methanol.

Begin stirring and heat the reaction mass to approximately 60 °C.
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Maintain the reaction at this temperature for 20 hours, monitoring for completion by a

suitable method (e.g., HPLC, TLC).

Once the reaction is complete, cool the mixture to a temperature between 0-10 °C.

The desired product will precipitate out of the solution.

Filter the solid product and wash it with 30.0 kg of cold methanol.

Dry the obtained solid in an oven under appropriate conditions to yield the final product.

Expected Outcome:

Product: 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)-phenylamino]-propyl}isoindol-1,3-dione

Yield: 17.0 kg (82.7%)[3]

Reactant Mass / Volume Molar Equiv.

4-(4-aminophenyl)morpholine-

3-one
10.0 kg 1.0

(S)-(+)-N-(2,3-

Epoxypropyl)phthalimide
13.0 kg ~1.23

Methanol (Solvent) 170 kg N/A

Product Yield 17.0 kg 82.7%

Protocol 2: Deprotection of the Phthalimide Group
The removal of the phthalimide protecting group is essential to liberate the primary amine. The

classical method uses hydrazine, while milder alternatives have also been developed.

Method A: Hydrazinolysis (Classical Method)[4] This method is effective but requires careful

handling of hydrazine, which is toxic.

Materials:
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Phthalimide-protected amino alcohol intermediate

Hydrazine hydrate or aqueous methylamine

Ethanol or other suitable solvent

Procedure:

Dissolve the phthalimide-protected intermediate in a suitable solvent like ethanol.

Add an excess (typically 1.5-2.0 equivalents) of hydrazine hydrate to the solution.

Heat the mixture to reflux and maintain for several hours until the reaction is complete

(monitor by TLC/LCMS).

Cool the reaction mixture. The phthalhydrazide byproduct will precipitate as a white solid.

Filter off the precipitate.

Acidify the filtrate with HCl to precipitate any remaining phthalhydrazide and to convert the

product amine into its hydrochloride salt.

Concentrate the filtrate, and the desired amine can be isolated, often as its salt, or the pH

can be adjusted to liberate the free amine followed by extraction.

Method B: Reductive Deprotection (Mild, Non-Hydrazine Method)[5][6] This two-stage, one-

flask method avoids the use of hydrazine and is reported to proceed without racemization.[6]

Materials:

Phthalimide-protected amino alcohol intermediate

Sodium borohydride (NaBH₄)

2-Propanol

Water

Glacial acetic acid
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Procedure:

Dissolve the phthalimide-protected intermediate (1.0 equiv.) in a 6:1 mixture of 2-propanol

and water.

Add sodium borohydride (NaBH₄, ~5.0 equiv.) portion-wise to the stirred solution at room

temperature.

Stir the reaction for 24 hours at room temperature. Monitor for the complete consumption of

the starting material by TLC.

Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and

adjust the pH to ~5.

Heat the flask to 80 °C for 2 hours to induce cyclization of the intermediate and release the

primary amine.

Cool the mixture, and perform a standard aqueous workup. The product amine can be

extracted into an organic solvent after basification. The byproduct, phthalide, is neutral and

can be removed via extraction.[5]

Caption: Comparison of phthalimide deprotection methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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